Thiazole, 2-chloro-5-[(methylthio)methyl]-
Overview
Description
Thiazole, 2-chloro-5-[(methylthio)methyl]- is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole compounds is often unpredictable and can vary widely depending on the specific compound and its environment . These molecules may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Biochemical Pathways
Thiazole compounds can influence a variety of biochemical pathways. They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Result of Action
The result of the action of thiazole compounds can vary widely depending on the specific compound and its environment . These molecules may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazoles are known to have diverse biological activities
Molecular Mechanism
Thiazole ring is known to bear an acidic proton at C-2, making it highly reactive . This reactivity may play a role in its interactions with biomolecules and its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2-chloro-5-[(methylthio)methyl]- typically involves the reaction of 2-chloropropenyl isothiocyanate with a solvent such as chloroform. The reaction is initiated by the addition of thionyl chloride at a controlled temperature of around 30°C. After the addition is complete, the reaction mixture is allowed to react at room temperature for approximately 2.5 hours. The resulting product is then purified by washing with sodium bicarbonate solution and water, followed by drying and solvent removal under reduced pressure .
Industrial Production Methods
In industrial settings, the production of Thiazole, 2-chloro-5-[(methylthio)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-chloro-5-[(methylthio)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the C-2 and C-5 positions due to the presence of chlorine and methylthio groups.
Oxidation Reactions: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Scientific Research Applications
Thiazole, 2-chloro-5-[(methylthio)methyl]- has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorothiazole: Another thiazole derivative with similar chemical properties and applications.
2-Chloro-6-methylimidazo[2,1-b]thiazole: A related compound used in the synthesis of biologically active thiazole derivatives.
Uniqueness
Thiazole, 2-chloro-5-[(methylthio)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylthio groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-(methylsulfanylmethyl)-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS2/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXJTKLXLNZKNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CN=C(S1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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